molecular formula C6H13NO2S B1177613 methyl (RS)-2-amino-5-mercaptopentanoate CAS No. 144073-03-0

methyl (RS)-2-amino-5-mercaptopentanoate

Cat. No.: B1177613
CAS No.: 144073-03-0
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (RS)-2-amino-5-mercaptopentanoate is a chiral organosulfur compound characterized by a pentanoate backbone with a methyl ester group at the terminal carboxyl, an amino group at position 2, and a thiol (-SH) group at position 3. The (RS) designation indicates a racemic mixture of the R and S enantiomers.

Properties

CAS No.

144073-03-0

Molecular Formula

C6H13NO2S

Synonyms

Norvaline,5-mercapto-,methylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl (RS)-2-amino-5-mercaptopentanoate with structurally related compounds based on molecular features, solubility, and applications:

Compound Molecular Formula Functional Groups Key Features Applications
This compound C₆H₁₁NO₂S (estimated) Amino, thiol, methyl ester Racemic mixture; enhanced lipophilicity due to ester group Chelation, drug precursors
(S)-4-Amino-5-mercaptopentanoic acid C₅H₁₁NO₂S Amino, thiol, carboxylic acid Chiral (S-configuration); hydrophilic Neuropeptide synthesis ()
2-Mercaptoacetamide C₂H₅NOS Thiol, amide Short-chain; soluble in methanolic ammonia Biochemical assays ()
5-OH-MSO₂ () C₁₇H₂₉NO₆S Cyclohexenone, sulfonyl, hydroxyl Complex cyclic structure; polar Agricultural or pharmaceutical research

Key Observations :

  • Lipophilicity: The methyl ester in the target compound enhances membrane permeability compared to carboxylic acid analogs like (S)-4-amino-5-mercaptopentanoic acid.
  • Chirality: Unlike enantiopure (S)-4-amino-5-mercaptopentanoic acid, the racemic nature of the target compound may complicate biological activity but broaden synthetic utility.
  • Reactivity : The thiol group enables disulfide bond formation or metal chelation, similar to 2-mercaptoacetamide.

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